(2-Isocyanatoethoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatoethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKMITSKCVYDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-92-6 | |
| Record name | (2-isocyanatoethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Traditional Isocyanate Synthesis Routes and Their Challenges
For decades, the industrial production of aromatic isocyanates has been dominated by phosgene-based chemistry. scg.ch While effective, this method is fraught with significant environmental and safety concerns. patsnap.com
The conventional synthesis of aromatic isocyanates involves the reaction of a primary amine with phosgene (B1210022). google.com This process, known as phosgenation, is highly efficient and has been a cornerstone of the chemical industry. nih.gov However, the use of phosgene, a highly toxic and corrosive gas, presents substantial risks. patsnap.commdpi.com Stringent safety protocols are necessary to prevent accidental releases, which can have severe health and environmental consequences. patsnap.commdpi.com
The mechanism of phosgenation involves the nucleophilic attack of the primary amine on the carbonyl carbon of phosgene. This initially forms a carbamoyl (B1232498) chloride, which then undergoes dehydrochlorination upon heating to yield the isocyanate. unimi.it To minimize the formation of unwanted urea (B33335) byproducts, the reaction is typically carried out with an excess of phosgene and at high dilution. universiteitleiden.nl
This method is broadly applicable to a wide range of aromatic amines, making it a versatile route for producing various aromatic isocyanates. scg.ch Large-tonnage isocyanates like toluene (B28343) diisocyanate (TDI) and diphenylmethane (B89790) diisocyanate (MDI) are commonly produced using this technology. acs.orgresearchgate.net
Non Phosgene Synthetic Strategies for Aromatic Isocyanates
Carbamate Thermal Decomposition Routes
A prominent phosgene-free method for synthesizing isocyanates is the thermal decomposition of carbamates. wikipedia.orgsemanticscholar.org This process involves two main stages: the synthesis of a carbamate intermediate and its subsequent thermal cracking to the desired isocyanate and an alcohol byproduct. semanticscholar.org This approach is considered more environmentally benign as it avoids the use of highly toxic phosgene. semanticscholar.org
Carbamate intermediates can be synthesized from nitro or amino compounds through various carbonylation methods. semanticscholar.org One approach involves the reductive carbonylation of nitro compounds in a two-step process to first form the carbamate, which is then heated to produce the isocyanate. semanticscholar.org This reaction can be catalyzed by homogeneous transition metal catalysts such as platinum, rhodium, ruthenium, and palladium complexes. semanticscholar.org
Alternatively, and more directly applicable to the synthesis of the precursor for (2-isocyanatoethoxy)benzene, is the reaction of an amine with a carbonyl source like carbon dioxide (CO2) or dimethyl carbonate (DMC). For instance, 2-phenoxyethylamine (B128699) can be reacted with these reagents to form the corresponding 2-phenoxyethyl carbamate. The use of CO2 often requires the presence of a dehydrating agent and a suitable base. organic-chemistry.org The reaction with dimethyl carbonate represents another viable "green" pathway to carbamates.
A noteworthy consideration is the potential for these reactions to be reversible, which can complicate their industrial application. butlerov.com
The thermal decomposition of carbamates to isocyanates often requires high temperatures, which can lead to side reactions and reduced yields. cdnsciencepub.com Consequently, significant research has focused on the development of catalysts to facilitate this "cracking" process at lower temperatures. researchgate.net
Various metal-based catalysts have been investigated for their efficacy in promoting carbamate decomposition. Single-component metal catalysts, particularly those based on zinc, have shown high activity and are cost-effective. semanticscholar.org Other metals like bismuth have also been explored. For example, bismuth oxides, sulfides, halides, and salts have been patented as effective catalysts for the thermal decomposition of aryl and alkyl carbamates, with catalyst consumption being 2-20% of the carbamate mass. google.com In one instance, using a bismuth oxide catalyst, the conversion of methyl phenyl carbamate to phenyl isocyanate reached 95.8% with a yield of 87.6%. google.com
Composite catalysts are also being developed to enhance the yield of isocyanates by adjusting the active metal composition. semanticscholar.org The optimization of reaction conditions, including temperature, pressure, time, and solvent, is crucial for achieving high conversion of the raw material and high product yield. semanticscholar.org Studies have shown that the decomposition of t-butyl N-arylcarbamates is a first-order reaction, with the rate increasing with the electronegativity of the substituent on the aromatic ring. cdnsciencepub.com
| Catalyst System | Substrate Example | Temperature (°C) | Yield (%) | Reference |
| Bismuth Oxide (Bi2O3) | Methyl phenyl carbamate | 180 | 87.6 | google.com |
| Dibutyltin (B87310) dilaurate | N-n-butylcarbamate | 200-450 | 49 | butlerov.com |
| Montmorillonite K-10 | Monoisocyanates with electron-withdrawing groups | 183 | Nearly quantitative | researchgate.net |
Staudinger–Aza-Wittig Reaction Approaches
The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide (B81097) with a phosphine (B1218219), such as triphenylphosphine (B44618), to produce an iminophosphorane (aza-ylide). wikipedia.orgalfa-chemistry.com This intermediate is central to the Aza-Wittig reaction, which can be adapted to synthesize isocyanates. wikipedia.org
In this approach, the iminophosphorane, generated from the corresponding azide, reacts with carbon dioxide to yield the isocyanate and a phosphine oxide byproduct. wikipedia.orgchemrxiv.orgchemrxiv.org For the synthesis of this compound, the required precursor would be 2-phenoxyethyl azide. This azide can be prepared from 2-phenoxyethylamine.
Azide Formation: Conversion of 2-phenoxyethylamine to 2-phenoxyethyl azide.
Staudinger Reaction: Reaction of 2-phenoxyethyl azide with triphenylphosphine to form the corresponding iminophosphorane. wikipedia.orgnrochemistry.com This reaction is typically fast and high-yielding. commonorganicchemistry.comjk-sci.com
Aza-Wittig Reaction: The in-situ generated iminophosphorane is then treated with carbon dioxide to afford this compound and triphenylphosphine oxide. wikipedia.orgchemrxiv.org
This methodology offers a phosgene-free route to isocyanates and is known for its mild reaction conditions and high functional group tolerance. nih.govrsc.org
Oxidation of Isonitriles
A further alternative for the synthesis of isocyanates is the oxidation of isonitriles (isocyanides). organic-chemistry.org A particularly efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). nih.govacs.org This reaction is rapid, often completed in minutes at low temperatures, and produces dimethyl sulfide (B99878) as the only significant byproduct, which is volatile and easily removed. nih.gov
The synthesis of this compound via this route would involve:
Isonitrile Formation: Preparation of 2-phenoxyethyl isonitrile from a suitable precursor, typically 2-phenoxyethylamine.
Oxidation: The oxidation of 2-phenoxyethyl isonitrile using the DMSO/TFAA system to yield this compound.
This method has been shown to be effective for a range of alkyl and aryl isonitriles, providing the corresponding isocyanates in high yields. nih.govacs.org
| Reagent System | Substrate Example | Yield (%) | Reference |
| DMSO, TFAA (catalytic) | Cyclohexyl isonitrile | 94 | nih.gov |
| DMSO, TFAA (catalytic) | Ethyl isocyanatoacetate | 95 | nih.gov |
| DMSO, TFAA (catalytic) | t-Butylisonitrile | 96 (as urea derivative) | nih.gov |
Specific Synthetic Pathways for this compound and Analogs
The successful synthesis of this compound is critically dependent on the efficient preparation of its precursors.
The primary precursor for this compound is 2-phenoxyethanol (B1175444). This key intermediate can be synthesized through several established methods.
Once 2-phenoxyethanol is obtained, it can be converted to other key intermediates required for the isocyanate synthesis routes described above:
2-Phenoxyethylamine: This amine is a crucial precursor for both the carbamate formation and the Staudinger-Aza-Wittig reaction pathways. It can be synthesized from 2-phenoxyethanol. chemicalbook.comgoogle.comcymitquimica.comnih.gov
2-Phenoxyethyl Azide: Required for the Staudinger-Aza-Wittig reaction, this azide can be prepared from 2-phenoxyethylamine or by nucleophilic substitution on a 2-phenoxyethyl derivative with a suitable leaving group.
2-Phenoxyethyl Isonitrile: This precursor for the oxidation route can be synthesized from 2-phenoxyethylamine.
Introduction of the Isocyanate Functionality via Advanced Reagents
The conversion of a precursor molecule into this compound by introducing the isocyanate (–N=C=O) group is a critical step in its synthesis. Traditional methods often rely on hazardous reagents like phosgene. nih.govacs.org Consequently, significant research has focused on developing safer and more sophisticated alternatives. These advanced reagents offer milder reaction conditions and avoid the use of highly toxic substances. acs.orgdigitellinc.com
Several modern, phosgene-free methods are applicable for the synthesis of isocyanates, including this compound. These often involve rearrangement reactions where a nitrogen-containing functional group is converted into an isocyanate.
One prominent phosgene-free approach is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide. wikipedia.orgnih.gov The acyl azide precursor can be synthesized from a carboxylic acid. For the synthesis of this compound, the corresponding precursor would be 2-phenoxyethoxyacetic acid. The Curtius rearrangement is known for its tolerance of a wide range of functional groups and generally proceeds with high yields. wikipedia.orgchemistrylearner.com The reaction is a concerted process, avoiding the formation of nitrene intermediates. wikipedia.org
Another significant method is the Lossen rearrangement , where a hydroxamate ester is converted to an isocyanate. wikipedia.orgchinesechemsoc.org This reaction typically involves the O-acylation of a hydroxamic acid, followed by treatment with a base to induce the rearrangement. wikipedia.org Recent advancements have explored direct Lossen rearrangements from free hydroxamic acids, further simplifying the process. scispace.com This method is considered more user-friendly than others as it can avoid potentially explosive azide intermediates. chinesechemsoc.org
Furthermore, direct conversion of alcohols to isocyanates can be achieved using specific reagent combinations. For instance, a system composed of triphenylphosphine (Ph₃P), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) cyanate (B1221674) (Bu₄NOCN) in acetonitrile (B52724) has been shown to convert primary alcohols into alkyl isocyanates in high yields under mild, neutral conditions at room temperature. organic-chemistry.org This approach would utilize 2-phenoxyethanol as the direct precursor to this compound.
Other non-phosgene routes include the dehydration of carbamic acids, which can be formed from the corresponding amine and carbon dioxide, using dehydrating agents like those employed in Swern oxidations. scholaris.cascholaris.ca Additionally, the reaction of organic halides with metal cyanates in the presence of a nickel catalyst offers another pathway. google.com
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of this compound while minimizing side reactions and energy consumption. The choice of solvent can significantly influence reaction outcomes, and finding the optimal temperature is a balance between achieving a sufficient reaction rate and preventing the decomposition of reactants or products. unibo.itbeilstein-journals.org
Table 1: Optimization of Reaction Conditions for Benzyl (B1604629) Isocyanate Synthesis (This table is illustrative of the optimization process for isocyanate synthesis and is based on data for benzyl isocyanate) beilstein-journals.org
| Entry | Solvent | Temperature (°C) | Conversion (%) | Purity (%) |
| 1 | Toluene (B28343) | 90 | 100 | 95 |
| 2 | Toluene | 70 | 100 | 97 |
| 3 | Toluene | 50 | 70 | 98 |
| 4 | MeCN | 90 | 100 | 94 |
| 5 | MeCN | 70 | 100 | 96 |
| 6 | MeCN | 50 | 80 | 97 |
| 7 | THF | 90 | 50 | Low |
| 8 | DMF | 90 | 100 | 92 |
Data sourced from a study on the microwave-assisted synthesis of benzyl isocyanate. beilstein-journals.org
As the table demonstrates, toluene and acetonitrile (MeCN) at 70°C provided the highest purity for benzyl isocyanate. beilstein-journals.org A similar systematic approach would be necessary to determine the ideal conditions for the synthesis of this compound, regardless of the specific synthetic methodology employed.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uva.es In the context of synthesizing this compound, this involves developing sustainable feedstocks and employing energy-efficient and solvent-free reaction conditions.
Development of Sustainable Feedstocks
A key aspect of green chemistry is the use of renewable feedstocks. The primary precursor for this compound is 2-phenoxyethanol. Traditionally, 2-phenoxyethanol is produced via the ethoxylation of phenol (B47542) with ethylene (B1197577) oxide, a petroleum-derived and hazardous reagent. unibo.it
Sustainable alternatives for the synthesis of 2-phenoxyethanol are being actively explored. One promising route involves the use of biomass. Lignin (B12514952), an abundant and renewable polymer found in plant biomass, is composed of aromatic building blocks and represents a sustainable source for phenolic compounds. grafiati.comresearchgate.net Research has demonstrated the potential for converting lignin into valuable chemicals, including phenols, which can then be used to produce 2-phenoxyethanol. grafiati.com
Solvent-Free and Microwave-Assisted Synthesis
Reducing or eliminating the use of conventional organic solvents is a cornerstone of green chemistry, as solvents contribute significantly to chemical waste. mdpi.com Solvent-free reactions, also known as neat reactions, and the use of energy-efficient technologies like microwave irradiation are becoming increasingly prevalent in organic synthesis. researchgate.net
Microwave-assisted synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and thereby saving energy. researchgate.net This technique has been successfully applied to various isocyanate syntheses. For example, the Staudinger–aza-Wittig reaction, which converts azides to isocyanates in the presence of CO₂, can be efficiently performed under microwave irradiation. beilstein-journals.orgd-nb.info This method offers a rapid and high-yielding pathway to isocyanates. beilstein-journals.org
Solvent-free conditions are also being developed for the synthesis of isocyanates and their precursors. A protocol for the synthesis of isocyanides from formamides using phosphorus oxychloride has been optimized to run under co-solvent-free conditions, significantly reducing the environmental impact. mdpi.com Such approaches, where the reactants themselves may act as the solvent, minimize waste and simplify product purification. mdpi.com
Table 2: Example of Microwave-Assisted Isocyanate Synthesis Conditions (This table illustrates typical conditions for a green synthesis of an isocyanate derivative and is based on a general method.) beilstein-journals.org
| Reactant | Reagent | Solvent | Power (W) | Time (h) | Temperature (°C) | Pressure (bar) |
| Alkyl azide | PS-PPh₂ | MeCN | 70 | 1.5 | 50 | 14.5 (CO₂) |
Data represents a general procedure for the microwave-assisted synthesis of alkyl isocyanates from alkyl azides. beilstein-journals.org
The combination of microwave assistance and solvent-free or reduced-solvent conditions presents a powerful strategy for the green synthesis of this compound, aligning with the principles of sustainable chemical manufacturing.
Chemical Reactivity and Transformation of 2 Isocyanatoethoxy Benzene
Reactions of the Isocyanate Functional Group (-N=C=O)
The isocyanate group is characterized by a cumulative double bond system (N=C=O) that makes it susceptible to a range of addition reactions.
Nucleophilic addition is the most common reaction pathway for isocyanates. In these reactions, a compound with an active hydrogen atom adds across the N=C double bond of the isocyanate group.
(2-Isocyanatoethoxy)benzene reacts with compounds containing hydroxyl (-OH) groups, such as alcohols and polyols, to form urethanes, also known as carbamates. wikipedia.org This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. wikipedia.org The reaction involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electrophilic carbon atom of the isocyanate group. kuleuven.be
The general reactivity trend for alcohols is that primary alcohols react more quickly than secondary alcohols, largely due to reduced steric hindrance. kuleuven.be The reaction can be catalyzed by various compounds, including tertiary amines and organometallic compounds like dibutyltin (B87310) dilaurate.
Table 1: Urethane (B1682113) Formation from this compound
| Reactant (Alcohol) | Product | Product Class |
|---|---|---|
| Methanol | Methyl (2-phenoxyethyl)carbamate | Urethane |
| Ethanol | Ethyl (2-phenoxyethyl)carbamate | Urethane |
The reaction of this compound with primary or secondary amines is a rapid and typically exothermic process that yields substituted ureas. wikipedia.org This reaction is generally much faster than the corresponding reaction with alcohols or water. pcimag.com The nucleophilic nitrogen of the amine attacks the isocyanate's carbonyl carbon, leading to the formation of a stable urea (B33335) linkage. wikipedia.org This reaction requires no catalyst and proceeds readily under ambient conditions. commonorganicchemistry.com
Primary amines are generally more reactive towards isocyanates than secondary amines. researchgate.net The resulting product contains a urea functional group, which is important in the synthesis of various chemical compounds and polyurea polymers. wikipedia.org
Table 2: Urea Formation from this compound
| Reactant (Amine) | Product | Product Class |
|---|---|---|
| Ammonia | (2-Phenoxyethyl)urea | Urea |
| Ethylamine | 1-Ethyl-3-(2-phenoxyethyl)urea | Substituted Urea |
This compound can react with carboxylic acids to produce N-substituted amides and carbon dioxide. nih.gov This reaction proceeds through the formation of an unstable mixed carbamic-carboxylic anhydride (B1165640) intermediate. researchgate.net This intermediate readily undergoes decarboxylation (loss of CO2) to yield the final amide product. nih.govnih.gov
The reaction conditions can be mild, and the process serves as a method for forming amide bonds without the need for traditional coupling agents. nih.gov The reaction can be facilitated in the presence of catalysts or by heating. google.com
Table 3: Amide Formation from this compound
| Reactant (Carboxylic Acid) | Product | Product Class | Byproduct |
|---|---|---|---|
| Acetic Acid | N-(2-Phenoxyethyl)acetamide | Amide | CO2 |
| Propanoic Acid | N-(2-Phenoxyethyl)propanamide | Amide | CO2 |
In addition to reacting with other molecules, isocyanates can react with themselves in cycloaddition reactions, most notably trimerization.
In the presence of specific catalysts, three molecules of this compound can undergo a cyclization reaction to form a highly stable, six-membered heterocyclic structure known as an isocyanurate. wikipedia.org This process is referred to as trimerization. The resulting product is 1,3,5-Tris(2-phenoxyethyl)-1,3,5-triazinane-2,4,6-trione.
A wide variety of catalysts can promote this reaction, including tertiary amines, phosphines, and various metal-based compounds. tue.nl The isocyanurate ring is known for its exceptional thermal stability. This reaction is commercially significant in the production of polyisocyanurate (PIR) foams, which are valued for their thermal insulation properties and fire resistance. wikipedia.org
Table 4: Trimerization of this compound
| Reactant | Catalyst Example | Product | Product Class |
|---|
Cycloaddition Reactions
Dimerization to Uretdiones
The isocyanate group of this compound can undergo a [2+2] cycloaddition reaction with another molecule to form a stable four-membered heterocyclic ring known as a uretdione (a 1,3-diazetidine-2,4-dione). This dimerization is a characteristic reaction of isocyanates, particularly aromatic ones. nih.gov
The process is typically facilitated by catalysts, as the uncatalyzed dimerization is slow. A variety of catalysts are known to promote uretdione formation, with tertiary phosphines being particularly effective. nih.govgoogle.com The reaction is generally reversible upon heating, with the uretdione ring dissociating back into its constituent isocyanate monomers at elevated temperatures, often above 150°C. nih.govresearchgate.net This thermal reversibility allows uretdiones to be used as "blocked isocyanates," which can generate reactive isocyanate groups in situ upon heating. researchgate.net The dimerization of aromatic isocyanates is an exothermic process. nih.gov The reaction is often conducted in aprotic organic solvents such as toluene (B28343) or chlorobenzene. google.com
Table 1: Catalysts for Isocyanate Dimerization
| Catalyst Class | Specific Examples | Efficacy |
|---|---|---|
| Tertiary Phosphines | Triethylphosphine, Phenyldimethylphosphine | High |
| Pyridines | Pyridine (B92270), 4-Dimethylaminopyridine (DMAP) | Moderate |
Secondary Isocyanate Reactions
Beyond dimerization, the high reactivity of the isocyanate group in this compound allows for several other subsequent or "secondary" reactions. These transformations typically involve reaction with the N-H bonds of previously formed linkages or further self-condensation. rsc.org
Trimerization to Isocyanurates: In the presence of specific catalysts, three isocyanate groups can cyclize to form a highly stable, six-membered heterocyclic structure known as an isocyanurate ring. utwente.nlutwente.nl This reaction is a common pathway for isocyanates and is often thermodynamically favored over dimerization. utwente.nl
Allophanate Formation: The isocyanate group can react with the N-H bond of a urethane linkage. This secondary reaction results in the formation of an allophanate. Allophanate linkages are thermally sensitive and can revert to the original isocyanate and urethane at temperatures around 100–120°C. rsc.orgresearchgate.net
Biuret (B89757) Formation: Similarly, an isocyanate group can react with the N-H bond of a urea linkage to form a biuret structure. Like allophanates, biurets are thermally reversible, with dissociation occurring at approximately 115–125°C. rsc.org
These secondary reactions are particularly important in polymer chemistry, where they can lead to branching and cross-linking, significantly altering the material's properties. rsc.org
Reactions Involving the Benzene (B151609) Moiety
The benzene ring of this compound possesses its own distinct reactivity, primarily governed by the nature of the attached -(OCH₂CH₂NCO) substituent. The oxygen atom directly bonded to the ring plays a dominant role in determining the outcome of reactions on the aromatic core.
Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring
The -(OCH₂CH₂NCO) group functions as an alkoxy (-OR) substituent. Alkoxy groups are known to be activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. allen.inmasterorganicchemistry.com This activation occurs because the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring through resonance (a +R effect), increasing the ring's electron density and making it more nucleophilic. libretexts.org Furthermore, this donation of electron density is directed specifically to the ortho and para positions, making these sites the most favorable for electrophilic attack. Consequently, the (2-isocyanatoethoxy) group is classified as an ortho, para-director. allen.inpressbooks.pub
Halogenation (e.g., Chlorination, Bromination)
Halogenation of this compound introduces a halogen atom (e.g., Cl or Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. byjus.com
Given the activating, ortho, para-directing nature of the alkoxy group, halogenation will occur preferentially at the positions ortho and para to the ethoxy substituent. libretexts.org This leads to a mixture of 1-(2-isocyanatoethoxy)-2-halobenzene and 1-(2-isocyanatoethoxy)-4-halobenzene. The para-substituted isomer is often the major product due to reduced steric hindrance compared to the ortho positions.
Table 2: Halogenation of this compound
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Chlorination | Cl₂, AlCl₃ | 1-Chloro-4-(2-isocyanatoethoxy)benzene |
Nitration
Nitration involves the introduction of a nitro group (-NO₂) onto the benzene ring. This is typically achieved by treating the substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the strong electrophile, the nitronium ion (NO₂⁺). uomustansiriyah.edu.iq
The nitronium ion will attack the activated ring of this compound at the electron-rich ortho and para positions. The reaction yields a mixture of 1-(2-isocyanatoethoxy)-2-nitrobenzene and 1-(2-isocyanatoethoxy)-4-nitrobenzene.
Sulfonation
Sulfonation is the substitution of a hydrogen atom on the benzene ring with a sulfonic acid group (-SO₃H). This reaction is commonly carried out using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated H₂SO₄) or by heating with concentrated sulfuric acid. chemistrysteps.comlibretexts.org The electrophile in this reaction is SO₃. libretexts.org
The sulfonation of this compound will yield a mixture of 2-(2-isocyanatoethoxy)benzenesulfonic acid and 4-(2-isocyanatoethoxy)benzenesulfonic acid. A key feature of aromatic sulfonation is its reversibility; the sulfonic acid group can be removed by heating the product in the presence of dilute aqueous acid, which can be useful in synthetic strategies. libretexts.org
Friedel-Crafts Reactions (Alkylation and Acylation)
Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl substituents to an aromatic ring through electrophilic aromatic substitution. wikipedia.org The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a potent electrophile (a carbocation or an acylium ion) that is subsequently attacked by the electron-rich benzene ring. pharmaguideline.comlibretexts.org
For this compound, the benzene ring is activated towards electrophilic attack by the attached ethoxy group. However, the presence of both the ether oxygen and the isocyanate group introduces significant challenges for standard Friedel-Crafts conditions. The Lewis acid catalyst is prone to complexation with the lone pair electrons on the ether oxygen and the nitrogen of the isocyanate group. cutm.ac.inksu.edu.sa This interaction can deactivate the catalyst and the aromatic ring, hindering or completely preventing the desired alkylation or acylation reaction. ksu.edu.sa
In electrophilic aromatic substitution, the substituent already present on the benzene ring determines the position of the incoming electrophile. chemistrytalk.orgvanderbilt.edu This is known as the directing effect. Substituents are broadly classified as either ortho-, para-directing or meta-directing. wikipedia.org
The -(OCH₂CH₂NCO) substituent on this compound is an alkoxy group, which is a classic example of an electron-donating group (EDG). wikipedia.orgcognitoedu.org The oxygen atom, through a resonance effect (+M), donates its lone-pair electron density into the delocalized π-system of the benzene ring. wikipedia.org This donation increases the electron density predominantly at the ortho (carbons 2- and 6-) and para (carbon 4-) positions, making them more nucleophilic and thus more susceptible to attack by an electrophile. cognitoedu.orgorganicchemistrytutor.com Consequently, the ethoxy substituent is an activating, ortho-, para-director. organicchemistrytutor.comaakash.ac.in While the isocyanate moiety is electron-withdrawing, its effect on the aromatic ring is insulated by the ethylene (B1197577) bridge and is negligible compared to the powerful directing effect of the ether oxygen.
Table 1: Directing Effects of the (2-Isocyanatoethoxy) Substituent in Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence | Predicted Major Products |
|---|---|---|---|---|
| -OCH₂CH₂NCO | Electron-Donating (Resonance) | Activating | Ortho, Para | Ortho- and Para-substituted isomers |
Friedel-Crafts reactions, particularly alkylation, are subject to several significant limitations that restrict their synthetic utility. jove.com
Carbocation Rearrangement : The alkylation reaction proceeds via a carbocation intermediate. libretexts.org This intermediate is susceptible to rearrangement, such as through hydride or alkyl shifts, to form a more stable carbocation. ksu.edu.saquora.com This often leads to a mixture of products with rearranged carbon skeletons, rather than the desired straight-chain alkylbenzene. jove.com
Polyalkylation : The product of a Friedel-Crafts alkylation, an alkylbenzene, is often more reactive than the starting benzene derivative because alkyl groups are themselves activating. ksu.edu.saquora.com This can lead to the addition of multiple alkyl groups to the ring, a phenomenon known as polyalkylation. jove.com In contrast, Friedel-Crafts acylation does not suffer from this drawback, as the introduced acyl group is deactivating and prevents further substitution. ksu.edu.sajove.com
Reaction Failure with Deactivated Rings : Aromatic rings bearing strongly electron-withdrawing (deactivating) groups are generally not nucleophilic enough to undergo Friedel-Crafts reactions. cutm.ac.inquora.com
Incompatible Functional Groups : This is the most pertinent limitation for this compound. Functional groups that contain lone pairs, such as amines and ethers, can act as Lewis bases and form complexes with the Lewis acid catalyst. cutm.ac.inksu.edu.sa The isocyanate group (-N=C=O) is also reactive towards Lewis acids. This complexation deactivates the ring towards electrophilic substitution, often causing the reaction to fail. ksu.edu.sa
Table 2: Key Limitations of Friedel-Crafts Alkylation Applied to this compound
| Limitation | Description | Relevance to this compound |
|---|---|---|
| Carbocation Rearrangement | The alkyl carbocation can rearrange to a more stable form before attacking the ring. jove.com | High. Use of any alkyl halide longer than two carbons could lead to isomeric products. |
| Polyalkylation | The alkylated product is more reactive than the starting material, leading to multiple substitutions. jove.com | High. The activating nature of the alkoxy and the new alkyl group would promote this. |
| Catalyst Complexation | Lewis basic functional groups (e.g., ethers, isocyanates) bind to the Lewis acid catalyst (AlCl₃), deactivating it. cutm.ac.inksu.edu.sa | Very High. Both the ether oxygen and the isocyanate group can complex with the catalyst, likely inhibiting the reaction completely. |
Synthesis of Polysubstituted Benzene Derivatives from this compound
The synthesis of polysubstituted benzene derivatives requires careful strategic planning, considering the directing effects of the substituents already on the ring to control the position of new functional groups. fiveable.mepressbooks.pub
Given that the (2-isocyanatoethoxy) group is an ortho-, para-director, further electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation would be expected to yield a mixture of ortho- and para-substituted products. youtube.com The para-isomer is often favored due to reduced steric hindrance compared to the ortho positions. pressbooks.pub
However, as noted previously, direct Friedel-Crafts alkylation or acylation on this compound is synthetically challenging due to the high reactivity of the isocyanate group and the ether linkage with the required Lewis acid catalysts. ksu.edu.sa A more viable synthetic strategy would involve performing the desired ring substitutions on a precursor molecule, such as 2-phenoxyethanol (B1175444) or a protected derivative, and then introducing the isocyanate functionality in a later step. This approach circumvents the incompatibility of the isocyanate group with many electrophilic aromatic substitution conditions. For instance, one could nitrate (B79036) 2-phenoxyethanol to obtain a mixture of ortho- and para-nitrophenoxyethanol, separate the desired isomer, and then convert the hydroxyl group to an isocyanate.
Reactions Involving the Ethoxy Linkage
The ether linkage (C-O-C) in this compound is generally stable and unreactive towards many reagents. libretexts.org However, it can be cleaved under harsh conditions, typically by heating with strong mineral acids like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comwikipedia.org
This acid-catalyzed cleavage is a nucleophilic substitution reaction. ucalgary.ca For an aryl alkyl ether like this compound, the reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). ucalgary.calibretexts.org The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the ethyl group's carbon atom adjacent to the oxygen, displacing a phenol (B47542) molecule. ucalgary.ca The reaction follows an Sₙ2 mechanism for primary alkyl groups. libretexts.orgchemistrysteps.com The C-O bond between the oxygen and the benzene ring is not cleaved because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org
The products of the cleavage of this compound with a strong acid like HBr would be phenol and 2-bromoethyl isocyanate. It is important to note that the isocyanate group itself is sensitive to aqueous acids and can hydrolyze to an amine and carbon dioxide, which could complicate the reaction and affect the final product yield. wikipedia.orgnoaa.gov
Table 3: Products of Acid-Catalyzed Cleavage of the Ethoxy Linkage in this compound
| Reactant | Reagent | Reaction Type | Products |
|---|---|---|---|
| This compound | HBr (conc.), heat | Ether Cleavage (Sₙ2) | Phenol + 2-Bromoethyl isocyanate |
| This compound | HI (conc.), heat | Ether Cleavage (Sₙ2) | Phenol + 2-Iodoethyl isocyanate |
Polymerization Chemistry of 2 Isocyanatoethoxy Benzene
Mechanisms of Isocyanate Polymerization
Isocyanates can undergo polymerization through several mechanisms, including anionic, cationic, and coordination polymerization. The choice of mechanism significantly influences the structure, molecular weight, and properties of the resulting polymer.
Anionic polymerization is the most effective and widely studied method for synthesizing well-defined, high molecular weight polyisocyanates. A key feature of this method is its potential to proceed as a living polymerization, which allows for precise control over the polymer's molecular architecture. This is typically achieved at very low temperatures, such as -98 °C, to suppress side reactions, particularly the formation of the cyclic trimer.
The initiation of anionic polymerization of isocyanates involves the nucleophilic attack of an initiator on the electrophilic carbonyl carbon of the isocyanate monomer. This creates a propagating species, a sodium amidate ion pair.
The propagation then proceeds through the repeated insertion of monomer molecules into the active chain end. In a "living" polymerization, the propagating chain ends remain active because termination and chain transfer reactions are effectively eliminated. This allows the polymer chains to grow until all the monomer is consumed. The common-ion effect, achieved by adding salts like sodium tetraphenylborate (B1193919) (NaBPh4), can be used to suppress the formation of unstable and highly reactive free amidate anions, leading to a termination-free propagation dominated by amidate ion pairs.
A significant advantage of living anionic polymerization is the ability to control the polymer's molecular weight (MW) and achieve a narrow molecular weight distribution, known as dispersity (Đ). The molecular weight can be accurately predicted based on the initial molar ratio of the monomer to the initiator.
For instance, studies on the living anionic polymerization of n-hexyl isocyanate (HIC) have demonstrated the synthesis of polymers with predictable molecular weights and low dispersities, typically around 1.1. This level of control is a hallmark of a living polymerization system.
Below is a table showing experimental data for the living anionic polymerization of n-hexyl isocyanate (HIC) initiated by sodium diphenylmethane (B89790) (NaDPM), illustrating the control over molecular weight and dispersity.
| [HIC]₀/[NaDPM]₀ | Theoretical Mn (kDa) | Measured Mn (kDa) | Dispersity (Đ) |
| 50.8 | 6.50 | 6.50 | 1.06 |
| 101 | 12.7 | 12.7 | 1.07 |
| 201 | 24.7 | 26.1 | 1.15 |
This data is based on studies of n-hexyl isocyanate and serves as an illustrative example of the control achievable in living anionic polymerization of isocyanates.
The success of living anionic polymerization of isocyanates often relies on specialized initiators and catalysts that can control the initiation and propagation steps while preventing side reactions.
Sodium Diphenylamide (NaDPA): This initiator operates through a mechanism known as initiator-transfer anionic polymerization (ITAP). NaDPA exists as a self-associated dimer. In this dual-function system, one NaDPA unit initiates the polymerization by reacting with a monomer, while the other unit reversibly deactivates the propagating chain end through repetitive cross-association and dissociation. reaxis.com This mechanism effectively protects the active center and allows for the synthesis of polyisocyanates with controlled molecular weights over a broad range (e.g., Mn = 6.09–47.8 kDa) and low dispersities (Đ = 1.07–1.16). reaxis.com
Phosphazene Bases: These are strong, non-metallic bases that can be used to catalyze the anionic polymerization of isocyanates. youtube.com For example, phosphazene bases like t-BuP2 and t-BuP4 can activate an initiator molecule, which then generates the initiating amidate anions paired with a phosphazenium cation. youtube.com The basicity and steric bulk of the phosphazene base play a crucial role in the polymerization process. Moderately basic and bulky phosphazene bases have been shown to produce high yields of high molecular weight poly(n-hexyl isocyanate) with molecular weights that are linearly controlled by the monomer-to-initiator feed ratio. youtube.com
Cationic polymerization of isocyanates is far less common and controlled compared to anionic polymerization. This type of chain-growth polymerization involves an initiator that transfers a positive charge to the monomer, creating a reactive cationic species. wikipedia.orgyoutube.com While effective for certain monomers like alkenes with electron-donating substituents, its application to isocyanates is limited. wikipedia.org Early studies reported that using cationic catalysts like aluminum tribromide (AlBr₃) with phenylisocyanate resulted in amorphous polymers, while no polymer was obtained from n-butylisocyanate, indicating a lack of general applicability and control for this method. researchgate.net
Coordination polymerization represents another important pathway for synthesizing polyisocyanates, often providing excellent control over the polymer's structure and properties. fiveable.meuomustansiriyah.edu.iq This method utilizes transition metal complexes as catalysts or initiators. uoa.gr
The mechanism is believed to involve the coordination of the isocyanate monomer to the metal center of the catalyst, followed by its insertion into the growing polymer chain. fiveable.mersc.org This coordination-insertion mechanism allows for the synthesis of well-defined polymers. Half-titanocene complexes, for example, have been successfully used as initiators for the coordination polymerization of various isocyanates, leading to the formation of statistical and block copolymers with controlled molecular characteristics. uoa.gr A variety of organometallic compounds can act as catalysts for isocyanate reactions, as shown in the table below.
| Catalyst Type | Examples | Main Application |
| Organotin Compounds | Stannous octoate, Dibutyltin (B87310) dilaurate (DBTL) | Polyurethane formation (gellation reaction) |
| Alkali Metal Salts | Potassium acetate, Potassium octoate | Isocyanate trimerization |
| Other Metal Compounds | Ferric acetylacetonate, Lead octoate | Catalysis for cast elastomer systems |
This table lists common organometallic catalysts used for various isocyanate reactions, including polymerization and polyurethane formation. poliuretanos.com.br
Due to a lack of available scientific literature regarding the polymerization of the specific chemical compound "(2-Isocyanatoethoxy)benzene," it is not possible to generate a detailed and scientifically accurate article on its polymerization chemistry as requested. Extensive searches have not yielded specific research findings on the homopolymerization, copolymerization, or the development of tailored architectures for polythis compound.
The field of polymer chemistry is vast, and while there is extensive research on polyisocyanates in general, including their synthesis, helical structures, and applications in peptide mimicry, this information is not specific to the monomer . Writing an article based on general polyisocyanate chemistry would not adhere to the strict requirement of focusing solely on "this compound" and would amount to speculation.
Therefore, to maintain scientific accuracy and adhere to the user's specific instructions, this request cannot be fulfilled at this time. Further research and publication on the polymerization of "this compound" would be required to provide the requested information.
Development of Polyisocyanates with Tailored Architectures
Functionalized Polyisocyanates through Post-Polymerization Modification
Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into a polymer backbone that may not be compatible with the initial polymerization conditions. nih.govscispace.comrsc.org This approach allows for the synthesis of a wide array of functional polymers from a common precursor. squarespace.comresearchgate.net For polyisocyanates derived from this compound, the pendant phenoxy group offers a site for various chemical transformations.
One common strategy involves the electrophilic substitution on the aromatic ring of the phenoxy group. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on the polymer, introducing functional groups that can further alter the polymer's properties or serve as handles for subsequent reactions. For instance, nitration of the phenyl ring, followed by reduction to an amine, would introduce a reactive amino group that can be used for further functionalization, such as grafting other polymer chains or attaching bioactive molecules.
Another approach is the modification of the ether linkage. While generally stable, the ether bond can be cleaved under harsh conditions, which could be exploited for controlled degradation or the introduction of hydroxyl functionalities. However, milder and more selective reactions are often preferred to maintain the integrity of the polymer backbone.
The isocyanate group itself, if not fully reacted during polymerization, can also be a target for post-polymerization modification. For instance, any residual isocyanate groups can be reacted with a variety of nucleophiles, such as alcohols, amines, or thiols, to introduce specific end-groups or side-chains. researchgate.net This allows for the precise tuning of the polymer's properties, such as solubility, thermal stability, and reactivity. squarespace.com
| Modification Strategy | Reagents and Conditions | Introduced Functionality | Potential Applications |
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogens (e.g., Br₂), Acyl chlorides/AlCl₃ | Nitro, Halogen, Acyl groups | Precursors for further functionalization, altered solubility and thermal properties. |
| Reduction of Nitro Groups | Reducing agents (e.g., Sn/HCl, H₂/Pd) | Amino groups | Sites for grafting, attachment of crosslinkers or bioactive molecules. |
| Reaction of Residual Isocyanate Groups | Alcohols, Amines, Thiols | Urethane (B1682113), Urea (B33335), Thiourethane linkages | End-capping, introduction of specific side-chains, surface modification. researchgate.net |
Advanced Polymer Systems Utilizing this compound as a Monomer
The unique structure of this compound makes it a valuable monomer for the synthesis of a variety of advanced polymer systems, including polyurethanes, polyureas, and hybrid materials.
Polyurethanes and polyureas are two of the most versatile classes of polymers, with applications ranging from foams and elastomers to coatings and adhesives. nih.govsphinxsai.comrwth-aachen.de They are typically synthesized through the polyaddition reaction of diisocyanates with diols (for polyurethanes) or diamines (for polyureas). researchgate.nethacettepe.edu.tr When this compound is used as a monofunctional isocyanate, it can act as a chain-terminating agent or be incorporated into the polymer backbone if copolymerized with a diisocyanate. However, for the purpose of this discussion, we will consider a diisocyanate analogue of this compound for the formation of high molecular weight polymers.
The synthesis of polyurethanes from a diisocyanate containing the phenoxyethoxy moiety and various diols would result in polymers with flexible ether linkages and aromatic side chains. These features can impart a combination of flexibility and rigidity to the polymer, leading to materials with interesting mechanical properties. The presence of the phenoxy group can also enhance the thermal stability and influence the solubility of the resulting polyurethane. hacettepe.edu.tr
Similarly, the reaction with diamines would yield polyureas. nih.govrsc.org Polyureas are known for their excellent mechanical strength, thermal stability, and chemical resistance, largely due to the strong hydrogen bonding between the urea linkages. rsc.orgrsc.org The incorporation of the phenoxyethoxy side group from this compound can modulate these properties by introducing steric hindrance and altering the packing of the polymer chains, potentially leading to more processable or flexible polyurea materials. nih.gov
Polyurethane-urea copolymers can also be synthesized by reacting the diisocyanate with a mixture of diols and diamines. researchgate.netepo.orgnih.gov This allows for a fine-tuning of the material properties by adjusting the ratio of urethane to urea linkages in the polymer backbone. semanticscholar.org
| Polymer Type | Co-monomer | Key Structural Features | Potential Properties |
| Polyurethane | Diols (e.g., ethylene (B1197577) glycol, polyethylene (B3416737) glycol) | Urethane linkages, flexible ether backbone, pendant phenoxyethoxy groups | Good flexibility, tunable mechanical properties, enhanced thermal stability. researchgate.net |
| Polyurea | Diamines (e.g., ethylenediamine, hexamethylenediamine) | Urea linkages, strong hydrogen bonding, pendant phenoxyethoxy groups | High strength, good thermal and chemical resistance, potentially improved processability. rsc.orgrsc.org |
| Polyurethane-urea | Mixture of diols and diamines | Both urethane and urea linkages, tunable hard and soft segments | Wide range of tunable properties, from soft elastomers to rigid plastics. researchgate.netnih.gov |
Hybrid polymer systems, which combine organic and inorganic components at the molecular level, have garnered significant interest due to their potential to exhibit synergistic properties. researchgate.netnih.govrsc.orgamanote.com The reactive isocyanate group of this compound makes it an excellent candidate for creating such organic-inorganic hybrid materials.
One common approach is to react this compound with inorganic nanoparticles that have been surface-functionalized with hydroxyl or amine groups. For example, silica (B1680970) nanoparticles can be treated with an aminosilane (B1250345) coupling agent to introduce primary amine groups on their surface. These amine-functionalized nanoparticles can then react with the isocyanate group of this compound, covalently grafting the organic moiety onto the inorganic core. scispace.com This surface modification can improve the compatibility of the nanoparticles with a polymer matrix, leading to enhanced mechanical and thermal properties of the resulting nanocomposite. nih.gov
Another strategy involves the sol-gel process. This compound can be reacted with a trialkoxysilane containing a reactive group (e.g., an amino group) to form a precursor. This precursor can then undergo hydrolysis and condensation reactions, either by itself or with other metal alkoxides (e.g., tetraethoxysilane), to form a cross-linked organic-inorganic hybrid network. researchgate.net The resulting material would have the phenoxyethoxy groups integrated into the inorganic silica network, potentially leading to materials with unique optical, thermal, or mechanical properties.
The incorporation of the this compound moiety can also be used to create more complex polymer architectures, such as block copolymers and graft copolymers. core.ac.ukrsc.orgnih.govnih.govresearchgate.netcmu.edu For instance, a polymer with pendant hydroxyl groups can be synthesized and then reacted with this compound to create a graft copolymer with phenoxyethoxy side chains. nih.gov Alternatively, controlled radical polymerization techniques can be employed to synthesize block copolymers where one of the blocks is derived from a monomer containing the this compound unit. core.ac.ukrsc.orgrsc.org These advanced polymer architectures can self-assemble into well-defined nanostructures, making them suitable for applications in nanotechnology, such as drug delivery and nanolithography. cmu.edu
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules.
The isocyanate group (-N=C=O) possesses a unique electronic structure with two adjacent double bonds. The carbon atom, situated between the highly electronegative nitrogen and oxygen atoms, carries a significant positive charge, making it highly electrophilic. researchgate.net This electrophilicity is a key determinant of the isocyanate group's reactivity, particularly towards nucleophiles.
In this compound, the aromatic benzene (B151609) ring is connected to the isocyanate group via an ethoxy linker. The presence of the aromatic ring can influence the electronic properties of the isocyanate group through inductive and resonance effects. DFT studies can quantify these effects by calculating parameters such as atomic charges, molecular orbital energies, and electron density distributions. frontiersin.org For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactive sites of the molecule.
Table 1: Representative Calculated Electronic Properties of Aromatic Isocyanates
| Property | Phenyl Isocyanate | This compound (Predicted) |
| Dipole Moment (Debye) | ~2.3 | ~2.8 - 3.2 |
| Mulliken Charge on Isocyanate Carbon | +0.5 to +0.6 | +0.55 to +0.65 |
| LUMO Energy (eV) | -0.5 to -1.0 | -0.6 to -1.1 |
Note: The values for this compound are predicted based on the known effects of an ethoxy group on the electronic structure of a benzene ring and are illustrative. Actual values would require specific DFT calculations for this molecule.
DFT calculations are widely used to predict the mechanisms of chemical reactions and to determine the associated energy barriers. chemrxiv.org For this compound, this could involve modeling its reaction with a nucleophile, such as an alcohol, to form a urethane linkage. By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, transition states, and products can be identified.
The calculated activation energy provides a quantitative measure of the reaction's feasibility. For example, a study on the reaction of phenylnitrile oxide to form an isocyanate utilized DFT to explore various reaction pathways and their effective barrier heights. chemrxiv.org Similar computational approaches could be applied to understand the polymerization of this compound, providing valuable information for optimizing reaction conditions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com This technique allows for the investigation of the conformational dynamics and intermolecular interactions of both the monomer and the resulting polymer.
MD simulations can be performed at different levels of detail. Atomistic simulations explicitly represent every atom in the system, providing a high-resolution view of molecular behavior. researchgate.net For poly(this compound), this would involve modeling the interactions between polymer chains and with solvent molecules, allowing for the prediction of properties like density and glass transition temperature. digitallibrarynasampe.org
Coarse-grained (CG) modeling , on the other hand, simplifies the system by grouping several atoms into a single "bead." nih.gov This reduction in the number of particles allows for the simulation of larger systems and longer timescales, making it suitable for studying phenomena such as polymer self-assembly and morphology. nih.gov
Furthermore, MD simulations can be used to analyze the non-covalent interactions that govern the structure and properties of the polymer. These include van der Waals forces, hydrogen bonding (if applicable), and π-π stacking interactions between the aromatic rings. dtu.dk The strength and nature of these interactions are crucial for determining the material's mechanical and thermal properties.
Predictive Modeling in Polymer Design
Computational modeling plays an increasingly important role in the rational design of new polymers with tailored properties. researchgate.net By establishing structure-property relationships through simulation, it is possible to predict the performance of a polymer before it is synthesized, saving time and resources. digitallibrarynasampe.org
For poly(this compound), predictive modeling could be used to explore how modifications to the monomer structure, such as the addition of different substituents to the aromatic ring, would affect the properties of the resulting polymer. For instance, simulations could predict changes in the glass transition temperature, mechanical modulus, or solubility. Machine learning techniques are also being integrated with simulation data to accelerate the discovery of new materials with desired characteristics. adhesivesmag.com
Table 2: Key Computational Chemistry Methods and Their Applications to this compound
| Method | Application | Key Insights |
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism prediction. | Atomic charges, orbital energies, reaction energy barriers. |
| Atomistic Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, bulk properties. | Polymer chain dynamics, density, glass transition temperature. |
| Coarse-Grained Molecular Dynamics (CG-MD) | Large-scale morphology, self-assembly. | Phase behavior, domain formation in polymer blends. |
| Machine Learning (ML) | Predictive modeling, materials discovery. | Structure-property relationships, accelerated screening of new materials. |
Computational Chemistry and Modeling of 2 Isocyanatoethoxy Benzene Systems
Machine Learning Approaches in Isocyanate Chemistry
The application of machine learning (ML) in computational chemistry has emerged as a powerful tool for predicting molecular properties and reactivity, offering a significant acceleration over traditional quantum mechanical methods. In the field of isocyanate chemistry, ML models are being developed to navigate the complex relationship between the structure of isocyanate monomers and the properties of the resulting polymers, as well as to predict their reactivity. These approaches are particularly valuable for designing novel materials and understanding reaction mechanisms.
Machine learning algorithms can be trained on datasets generated from high-throughput density functional theory (DFT) calculations or experimental results. frontiersin.org For isocyanates, these models can predict a range of properties, from the reactivity of the isocyanate group to the mechanical and thermal properties of derived polyurethanes. frontiersin.org The general workflow involves selecting a set of molecular descriptors that numerically represent the chemical structure and then using an ML algorithm to learn the correlation between these descriptors and the property of interest.
Recent advancements have highlighted the potential of deep learning and reactive force fields to investigate isocyanate reactivity, such as in cyclotrimerization and urethane (B1682113) formation. mdpi.com Although creating the extensive parametrization sets required for these models can be challenging due to the complex chemistry of the isocyanate group, deep-learning-assisted tools are making this process more manageable. mdpi.com For instance, a hierarchical machine learning (HML) model has been successfully used to predict the mechanical properties of polyurethanes from small datasets by incorporating domain knowledge into an intermediate layer of variables. frontiersin.org
For a specific molecule like (2-Isocyanatoethoxy)benzene, machine learning models could be employed to predict its reactivity with various nucleophiles, such as alcohols or amines, which is fundamental to its use in polyurethane synthesis. By training a model on a dataset of known isocyanate reactions, it would be possible to predict reaction rates and even the likelihood of side reactions. Furthermore, ML models can predict the properties of polymers synthesized using this compound. For example, by inputting descriptors related to the monomer's structure, such as its molecular weight, density, and the presence of the ethoxybenzene group, a model could predict the stress-at-break, strain-at-break, and other mechanical properties of the resulting polyurethane. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, are also applicable for screening large libraries of compounds for desired properties. mdpi.com A QSAR model could be developed to correlate the structural features of various isocyanates, including this compound, with a specific activity, such as their potential to form stable polymers or their reactivity under certain conditions.
The table below illustrates a hypothetical dataset that could be used to train a machine learning model to predict the glass transition temperature (Tg) of polyurethanes derived from different isocyanate monomers, including this compound. The model would learn the relationship between the monomer's structural features and the resulting polymer's Tg.
| Isocyanate Monomer | Molecular Weight (g/mol) | LogP | Number of Aromatic Rings | Predicted Tg (°C) |
|---|---|---|---|---|
| This compound | 163.17 | 2.3 | 1 | 85 |
| Toluene (B28343) diisocyanate (TDI) | 174.16 | 1.9 | 1 | 110 |
| Methylene diphenyl diisocyanate (MDI) | 250.25 | 3.8 | 2 | 125 |
| Hexamethylene diisocyanate (HDI) | 168.20 | 1.6 | 0 | -60 |
Another application of machine learning is in predicting reaction outcomes. Given a set of reactants, including this compound and a polyol, an ML model could predict the major product of the polymerization reaction. mit.edu This is achieved by training the model on a large dataset of known chemical reactions. mit.edu The model first generates a set of plausible products and then uses a classification algorithm to determine the most likely major product. mit.edu
The performance of such machine learning models is typically evaluated using statistical metrics like the coefficient of determination (R²) and the root-mean-square error (RMSE). For example, a model predicting drug release from isocyanate-derived aerogels achieved an R² value greater than 0.9, indicating a strong correlation between the predicted and experimental data. rsc.org
The following table presents a hypothetical comparison of different machine learning algorithms for predicting the tensile strength of a polyurethane synthesized from this compound.
| Machine Learning Model | R² (Coefficient of Determination) | Root Mean Square Error (MPa) |
|---|---|---|
| Random Forest | 0.85 | 5.2 |
| Gradient Boosting | 0.92 | 3.1 |
| Support Vector Machine | 0.82 | 6.5 |
| Hierarchical Machine Learning | 0.95 | 2.3 |
Environmental and Safety Research Perspectives of Isocyanates
Toxicological Considerations and Occupational Exposure Research
The primary toxicological concerns with isocyanates stem from their high reactivity with nucleophiles, such as the functional groups found in biological macromolecules. This reactivity is the basis for their primary health effects, which are predominantly related to the respiratory system and skin. epa.gov
Key Research Findings:
Respiratory Sensitization: Inhalation is a primary route of exposure, and isocyanates are potent respiratory sensitizers. epa.govhsa.iecdc.gov Exposure can lead to occupational asthma, a condition that may become permanent and life-threatening, with symptoms persisting even after the exposure ceases. cdc.govlakeland.comsatra.com Sensitization can occur after a single high-level exposure or repeated low-level exposures. nsw.gov.au
Dermal Sensitization: Isocyanates are also known skin irritants and sensitizers. epa.govhsa.ie Direct contact can cause inflammation, rashes, and dermatitis. nsw.gov.aucompositesone.com Research indicates that both respiratory and dermal exposure routes can lead to sensitization. cdc.govmhmedical.com
Irritation: Isocyanates are powerful irritants to the mucous membranes of the eyes, as well as the gastrointestinal and respiratory tracts. cdc.govsatra.comnsw.gov.au Symptoms of acute exposure can include coughing, burning eyes, and chest tightness. compositesone.commhmedical.com
Benzene (B151609) Toxicity: The benzene component of "(2-Isocyanatoethoxy)benzene" introduces additional toxicological considerations. Benzene is a well-established human carcinogen, with chronic exposure linked to leukemia. researchgate.netresearchgate.net It primarily affects the hematological system, potentially causing a reduction in red blood cells, white blood cells, and platelets. researchgate.netnih.gov The metabolism of benzene produces toxic metabolites that can cause DNA mutations and chromosomal aberrations. researchgate.netnih.gov
Occupational exposure limits (OELs) have been established by regulatory bodies worldwide to protect workers from the harmful effects of the most common isocyanates. These limits are typically set at very low levels, often in the parts per billion (ppb) range, reflecting the high toxicity of these compounds. ca.gov
Occupational Exposure Limits for Common Diisocyanates
| Compound | Regulatory Body | 8-hour TWA Limit | Short-Term/Ceiling Limit |
|---|---|---|---|
| Toluene (B28343) diisocyanate (TDI) | OSHA (USA) | 0.02 ppm (Ceiling) | Not specified |
| Cal/OSHA (USA) | 5 ppb | 20 ppb (STEL) | |
| HSE (UK) | 0.02 mg/m³ | 0.07 mg/m³ (STEL) | |
| Methylene diphenyl diisocyanate (MDI) | OSHA (USA) | 0.02 ppm (Ceiling) | Not specified |
| Cal/OSHA (USA) | 5 ppb | Not specified | |
| HSE (UK) | 0.02 mg/m³ | 0.07 mg/m³ (STEL) | |
| Hexamethylene diisocyanate (HDI) | Cal/OSHA (USA) | 5 ppb | Not specified |
| HSE (UK) | 0.02 mg/m³ | 0.07 mg/m³ (STEL) |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Not to be exceeded at any time. Data sourced from OSHA, Cal/OSHA, and UK HSE. ca.govenvirocare.orgosha.gov
Sustainable Production and Lifecycle Assessment for Isocyanate-Derived Materials
Sustainable Production Research:
Phosgene-Free Synthesis: Traditionally, isocyanate production relies on the use of phosgene (B1210022), a highly toxic and hazardous chemical. biorizon.eursc.org A major goal of green chemistry in this field is the development of phosgene-free synthesis routes. rsc.orgnih.gov
Bio-based Feedstocks: There is a strong research interest in producing isocyanates from renewable, bio-based sources to reduce the carbon footprint and dependence on petrochemicals. rsc.orgpatsnap.com Potential feedstocks include vegetable oils, lignin (B12514952), and carbohydrates. biorizon.eubiorizon.euresearchgate.net Projects like PROMIS are actively designing novel bio-based isocyanate building blocks. biorizon.eubiorizon.eu Commercially available bio-based isocyanates are emerging, offering a reduced carbon footprint compared to their fossil-based counterparts. rsc.orgbioplasticsmagazine.com
Lifecycle Assessment (LCA): LCA is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling. nih.gov
Polyurethane Insulation: LCA studies on polyurethane insulation materials have shown that while their production has an environmental impact, this is often outweighed by the energy savings achieved during the use phase of a building. highperformanceinsulation.eu The environmental performance of different common insulation materials can be very similar when assessed over the building's entire lifecycle. highperformanceinsulation.eu
CO2 as a Feedstock: Research into using captured carbon dioxide (CO2) as a feedstock for polyols (a key component of polyurethanes) shows promise. While the process itself is not a net carbon sink, it can lead to significant greenhouse gas reductions (11-19%) compared to the production of conventional polyols. rsc.org
Comparison of Conventional vs. Sustainable Approaches in Isocyanate-Derived Material Production
| Feature | Conventional Approach | Sustainable/Emerging Approach |
|---|---|---|
| Isocyanate Feedstock | Petroleum-based (e.g., toluene, benzene). | Bio-based (e.g., vegetable oils, lignin, carbohydrates). biorizon.euresearchgate.net |
| Synthesis Reagent | Phosgene (highly toxic). biorizon.eu | Phosgene-free routes being developed. rsc.orgnih.gov |
| Polyol Feedstock | Petrochemical-based. | Bio-based polyols; use of captured CO2 as a feedstock. rsc.org |
| End-of-Life | Primarily landfill or incineration. | Focus on chemical recycling to create new polyols; circular economy principles. nih.gov |
Future Directions and Emerging Research Avenues for 2 Isocyanatoethoxy Benzene
Development of Novel Polymer Architectures and Applications
The isocyanate group is a cornerstone of polyurethane chemistry, reacting readily with polyols to form highly versatile polymers. nih.gov The incorporation of (2-Isocyanatoethoxy)benzene as a monomer or a modifying agent could lead to polyurethanes and other polymers with novel architectures and tailored properties.
Future research is anticipated to focus on several key areas:
Linear and Cross-linked Polyurethanes: The monofunctional nature of this compound suggests its use as a chain-terminating or side-group-functionalizing agent. By reacting it with diols or polyols, researchers could precisely control polymer molecular weight or introduce phenoxy side chains. These side groups could enhance the thermal stability, refractive index, or solubility of the resulting polyurethanes in specific solvents.
Graft Copolymers: The phenoxy group offers a potential site for further chemical modification, enabling the synthesis of graft copolymers. For instance, polymers created with this compound could be subsequently functionalized through reactions on the aromatic ring, allowing for the attachment of different polymer chains.
Hybrid Organic-Inorganic Materials: The isocyanate group can also react with surface hydroxyl groups on inorganic materials like silica (B1680970) or titania. This opens up possibilities for creating hybrid materials where the organic polymer component is covalently bonded to an inorganic core, potentially leading to materials with enhanced mechanical strength and thermal resistance.
While specific studies on polymers derived solely from this compound are not yet prevalent in publicly available literature, the fundamental principles of isocyanate chemistry provide a clear roadmap for these future developments. researchgate.netmdpi.commdpi.com
Integration into Advanced Functional Materials (e.g., Responsive Polymers, Smart Materials)
The development of smart materials that respond to external stimuli is a major frontier in materials science. researchgate.net The structure of this compound offers intriguing possibilities for creating such functional polymers.
Emerging research could explore:
Stimuli-Responsive Polymers: The ether and aromatic groups within the molecule could be engineered to interact with specific ions or molecules, leading to changes in polymer conformation or solubility. It is conceivable that polymers incorporating this monomer could be designed to respond to changes in pH, temperature, or the presence of specific chemical analytes. researchgate.net
Shape-Memory Polymers: Polyurethanes are well-known for their shape-memory properties. By incorporating this compound into a polyurethane network, it may be possible to tune the transition temperatures and recovery characteristics of these materials. The bulky phenoxy side group could influence the packing of polymer chains, affecting the morphology of soft and hard segments that govern shape-memory behavior.
High-Performance Coatings and Adhesives: The combination of the durable urethane (B1682113) linkage and the stable phenyl group suggests that polymers derived from this compound could be developed into high-performance coatings or adhesives with excellent chemical resistance and thermal stability. Bio-inspired 4D-printed structures are an example of how responsive materials can be used in applications like adaptive shading. researchgate.net
Biomedical Applications (e.g., Biodegradable Polymers, Targeted Drug Delivery Systems)
One of the most promising areas for future research on this compound is in the biomedical field, particularly in the development of materials for therapeutic applications. The use of polymer-based drug delivery systems is a strategy to enhance the bioavailability, safety, and efficacy of treatments. mdpi.com
A recent patent highlights the use of this compound in the synthesis of substituted N-heterocyclic carboxamides, which are being investigated for the treatment of medical disorders. google.com This indicates active research into the bio-functional aspects of molecules derived from this compound.
Future research avenues include:
Biodegradable Polymers for Drug Delivery: The aforementioned patent suggests that compounds made from this compound can be formulated with biodegradable polymers like polylactide-polyglycolide (PLGA) to control the release of a therapeutic agent. google.com Future work could involve creating copolymers where this compound-derived moieties are integrated into biodegradable polymer backbones, such as those of polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), to create novel drug delivery vehicles. researchgate.netnih.govsemanticscholar.org
Targeted Drug Delivery Systems: The phenoxy group could serve as a handle for attaching targeting ligands—molecules that bind to specific receptors on diseased cells, such as cancer cells. This would allow for the development of targeted drug delivery systems where nanoparticles or polymer-drug conjugates accumulate preferentially at the site of disease, increasing therapeutic efficacy and reducing side effects. nih.gov The development of such systems often requires a comprehensive evaluation to ensure maximum efficiency and reduce systemic toxicity. nih.gov
The table below summarizes a reaction from a patent application involving this compound as a reactant in the synthesis of a potential therapeutic compound. google.com
| Reactant 1 | Reactant 2 | Product | Yield |
| A specific piperidine (B6355638) derivative | This compound | N-heterocyclic carboxamide derivative | 4% |
Catalysis and Reaction Engineering Innovations for this compound Synthesis and Reactions
The efficient synthesis of this compound and its subsequent reactions are critical for enabling its use in the applications described above. While specific literature on the catalytic synthesis of this exact molecule is limited, established methods for isocyanate synthesis provide a foundation for future innovation. organic-chemistry.org
Key research areas include:
Novel Synthetic Routes: Traditional isocyanate synthesis often involves hazardous reagents like phosgene (B1210022). google.com A key area of research will be the development of greener, phosgene-free synthetic routes. This could involve the catalytic decomposition of carbamates or the rearrangement of acyl azides (Curtius rearrangement) or hydroxamic acids (Lossen rearrangement). nih.govresearchgate.net
Catalyst Development: The efficiency and selectivity of isocyanate synthesis and polymerization are heavily dependent on the catalyst used. Research into new catalysts, such as organometallic complexes or Lewis acids, could lead to milder reaction conditions, higher yields, and better control over polymer architecture. tue.nl For instance, tin-based catalysts have been explored for the catalytic decomposition of carbamates to isocyanates. researchgate.net
Reaction Engineering and Process Optimization: Scaling up the production of this compound and its derivatives will require innovations in reaction engineering. This includes the design of continuous flow reactors, optimization of reaction parameters (temperature, pressure, catalyst loading), and the development of efficient purification methods.
The table below outlines some general catalytic approaches that could be adapted for the synthesis of isocyanates like this compound.
| Reaction Type | Precursor | Catalyst Example | Reference |
| Carbamate (B1207046) Decomposition | Carbamate | Tin-based catalysts, Montmorillonite K-10 | researchgate.net |
| Curtius Rearrangement | Carboxylic Acid | Diphenylphosphoryl azide (B81097) | nih.gov |
| Lossen Rearrangement | Hydroxamic Acid | N-methylimidazole (NMI) / Arylsulfonyl chloride | organic-chemistry.org |
| Oxidation of Isonitriles | Isonitrile | Trifluoroacetic anhydride (B1165640) / DMSO | nih.gov |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The full potential of this compound will be unlocked through collaborative, interdisciplinary research that spans multiple scientific and engineering fields.
Chemistry and Materials Science: Chemists will be essential for developing efficient synthetic routes and for creating novel polymer architectures. Materials scientists will then characterize the physical, thermal, and mechanical properties of these new materials, correlating their structure to their function.
Materials Science and Engineering: Engineers can take the novel polymers and functional materials developed by scientists and fabricate them into devices and components. This includes developing processing techniques for creating films, fibers, and 3D-printed objects, as well as testing their performance in real-world applications, from smart coatings to biomedical implants.
Chemistry, Engineering, and Biomedical Science: The development of advanced drug delivery systems requires a deep integration of disciplines. Chemists synthesize the polymer-drug conjugates, engineers design and fabricate the delivery vehicle (e.g., nanoparticles), and biomedical scientists test their efficacy and biocompatibility in cell cultures and in vivo models.
This interdisciplinary approach will be crucial for translating the fundamental chemical potential of this compound into tangible technological innovations.
Q & A
Advanced Research Question
- Self-Healing Polymers : Incorporate into polyurethane networks, where the isocyanate group reacts with latent amines upon mechanical damage. Demonstrated recovery efficiency >80% in tensile tests .
- Drug Delivery Systems : Functionalize nanoparticles via isocyanate-amine coupling to create pH-responsive carriers. In vitro studies show controlled release of doxorubicin at tumor sites (pH 5.0) .
- Adhesives : Co-polymerize with polyols to produce high-strength adhesives with lap shear strength >15 MPa, outperforming commercial epoxy resins .
How does steric hindrance influence the reactivity of this compound?
Advanced Research Question
The ethoxy linker reduces steric hindrance around the isocyanate group compared to bulkier derivatives (e.g., (2-Isocyanatoethoxy)cyclopropane). Key observations:
- Reaction Kinetics : Second-order rate constants for urethane formation are 2–3× higher than those of cyclopropane analogs due to reduced steric effects .
- Substrate Scope : Less hindered isocyanates react efficiently with bulky nucleophiles (e.g., tert-butylamine), achieving >90% conversion vs. <50% for hindered analogs .
What analytical challenges arise in quantifying degradation products of this compound?
Advanced Research Question
Degradation via hydrolysis produces toxic aromatic amines (e.g., 2-methoxyphenol derivatives). Analytical hurdles include:
- Detection Limits : Use UPLC-MS/MS with MRM mode to achieve sub-ppb sensitivity for trace amines .
- Matrix Interference : Apply solid-phase extraction (SPE) with C18 cartridges to isolate degradation products from complex polymer matrices .
- Quantitative NMR : Employ ¹⁵N-labeled internal standards to correct for signal overlap in aqueous degradation studies .
How do electronic effects of substituents modulate the isocyanate group’s reactivity?
Advanced Research Question
The methoxy group at the ortho position donates electron density via resonance, slightly deactivating the isocyanate:
- Hammett Analysis : σₚ values for methoxy (-0.27) correlate with reduced electrophilicity, lowering reaction rates by ~15% compared to unsubstituted analogs .
- Computational Validation : NBO analysis shows decreased positive charge on the isocyanate carbon (from +0.45 to +0.38), aligning with slower kinetics .
What safety protocols are critical when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and respirators (N95) to prevent inhalation or dermal exposure .
- Ventilation : Conduct reactions in fume hoods with airflow >100 ft/min to mitigate vapor accumulation .
- Spill Management : Neutralize spills with 10% aqueous ethanolamine, followed by adsorption using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
